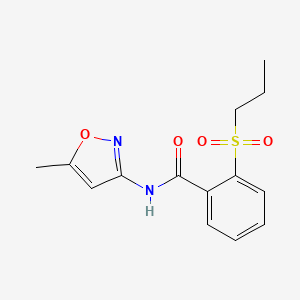![molecular formula C18H19F3N4OS B4672600 5-(5-ETHYL-2-THIENYL)-N~3~-ISOBUTYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE](/img/structure/B4672600.png)
5-(5-ETHYL-2-THIENYL)-N~3~-ISOBUTYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE
Overview
Description
5-(5-Ethyl-2-thienyl)-N~3~-isobutyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This class of compounds is known for its significant impact in medicinal chemistry and material science due to their unique structural and photophysical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves the cyclocondensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds . For the specific compound , the synthetic route may involve the following steps:
Cyclocondensation Reaction: 5-amino-3-hetarylpyrazole reacts with malonic acid under specific conditions to form the pyrazolo[1,5-a]pyrimidine core.
Substitution Reactions: Introduction of the ethyl and trifluoromethyl groups at the 5 and 7 positions, respectively, using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production methods for such compounds often utilize microwave-assisted Suzuki–Miyaura cross-coupling reactions due to their efficiency and high yield . This method involves the use of aryl and heteroaryl boronic acids with a tandem catalyst to achieve the desired substitutions on the pyrazolo[1,5-a]pyrimidine core .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl and pyrazole rings.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety.
Substitution: Various substitution reactions can occur, especially at the 5 and 7 positions of the pyrazolo[1,5-a]pyrimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like aryl boronic acids and catalysts such as palladium complexes are employed in substitution reactions.
Major Products
Scientific Research Applications
Chemistry
Biology
Biologically, pyrazolo[1,5-a]pyrimidine derivatives have shown promise as enzyme inhibitors and anticancer agents .
Medicine
In medicine, these compounds are being explored for their potential as therapeutic agents due to their ability to interact with specific molecular targets .
Industry
Industrially, the unique photophysical properties of these compounds make them suitable for use in optoelectronic devices and as fluorescent probes .
Mechanism of Action
The mechanism of action of 5-(5-ethyl-2-thienyl)-N~3~-isobutyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to inhibit enzyme activity by binding to the active site, thereby blocking substrate access . Additionally, its photophysical properties enable it to act as a fluorescent probe in biological systems .
Comparison with Similar Compounds
Similar Compounds
- 5-Phenyl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid methyl ester
- N’-[(1-Methyl-4-nitro-1H-pyrazol-3-yl)carbonyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide
Uniqueness
The uniqueness of 5-(5-ethyl-2-thienyl)-N~3~-isobutyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide lies in its specific substitutions at the 5 and 7 positions, which confer distinct photophysical and biological properties compared to other pyrazolo[1,5-a]pyrimidine derivatives .
Properties
IUPAC Name |
5-(5-ethylthiophen-2-yl)-N-(2-methylpropyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N4OS/c1-4-11-5-6-14(27-11)13-7-15(18(19,20)21)25-16(24-13)12(9-23-25)17(26)22-8-10(2)3/h5-7,9-10H,4,8H2,1-3H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNDODZHWMXOZAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C(=O)NCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-chloro-1-(4-chlorophenyl)-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole](/img/structure/B4672539.png)
![1-[3-(2-Iodo-4-methylphenoxy)propoxy]pyrrolidine-2,5-dione](/img/structure/B4672542.png)
![N-[1-(4-CHLOROPHENYL)PROPYL]-3-NITROBENZENE-1-SULFONAMIDE](/img/structure/B4672543.png)
![4-(2,4-dimethoxyphenyl)-5-{[(4-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4672546.png)
![3-[[4-(3,4-Dimethylphenyl)-1,3-thiazol-2-yl]amino]benzoic acid;hydrochloride](/img/structure/B4672548.png)
![N-[(3,5-dichloro-2-methoxyphenyl)methyl]-2-methoxyethanamine;hydrochloride](/img/structure/B4672554.png)

![methyl 6-(3-bromophenyl)-1-butyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B4672579.png)
![3,5-bis[(2,4-dichlorobenzoyl)amino]benzoic acid](/img/structure/B4672585.png)
![N-[(FURAN-2-YL)METHYL]-1-(4-METHOXYPHENYL)-5-(PROPAN-2-YL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE](/img/structure/B4672596.png)



